molecular formula C12H23ClN2O3 B13538139 tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride CAS No. 2825006-07-1

tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride

Cat. No.: B13538139
CAS No.: 2825006-07-1
M. Wt: 278.77 g/mol
InChI Key: MJHCXPUCNKPFBE-UHFFFAOYSA-N
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Description

tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both nitrogen and oxygen atoms within its bicyclic framework contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a key intermediate . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process. The exact methods would depend on the scale of production and the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with nitrogen and oxygen atoms, such as:

Uniqueness

What sets tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride apart is its specific arrangement of atoms and the resulting chemical properties. The presence of both nitrogen and oxygen within the bicyclic framework provides unique reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

2825006-07-1

Molecular Formula

C12H23ClN2O3

Molecular Weight

278.77 g/mol

IUPAC Name

tert-butyl N-(2-oxa-6-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate;hydrochloride

InChI

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-8-12-6-9(13-7-12)4-5-16-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H

InChI Key

MJHCXPUCNKPFBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(CCO1)NC2.Cl

Origin of Product

United States

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